molecular formula C13H10F3NO2S B11809783 Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Katalognummer: B11809783
Molekulargewicht: 301.29 g/mol
InChI-Schlüssel: UYZRCGHTXHNOGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 1216991-34-2) is a quinoline derivative of significant interest in medicinal chemistry research . The compound is characterized by a 1,4-dihydroquinoline core structure substituted with a thioxo (C=S) group at the 4-position and a trifluoromethyl group at the 8-position, finished with an ethyl ester at the 3-carboxylate position . This structure places it within a class of compounds known for a wide spectrum of biological activities. While specific studies on this compound are limited, related 4-thioxo-1,4-dihydroquinoline-3-carboxylate analogues have been investigated for their potent antimicrobial and anticancer properties in vitro . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . Researchers value this compound as a key synthetic intermediate for the development of novel heterocyclic molecules with potential biological importance . It serves as a versatile building block for further chemical derivatization, enabling structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting. It is not classified as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. All products are strictly for in-vitro research use only. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Eigenschaften

Molekularformel

C13H10F3NO2S

Molekulargewicht

301.29 g/mol

IUPAC-Name

ethyl 4-sulfanylidene-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)8-6-17-10-7(11(8)20)4-3-5-9(10)13(14,15)16/h3-6H,2H2,1H3,(H,17,20)

InChI-Schlüssel

UYZRCGHTXHNOGK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Overview

The quinoline core is constructed via cyclocondensation between ethyl 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate. This method forms the 4-oxo intermediate, which is subsequently thionated to yield the target compound.

Procedure

  • Step 1 : Ethyl 3-(trifluoromethyl)aniline (10.0 mmol) reacts with diethyl ethoxymethylenemalonate (12.0 mmol) in refluxing diphenyl ether (30 mL) under argon for 5 hours.

  • Step 2 : The mixture is cooled, diluted with n-hexane (150 mL), and filtered to isolate ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (93% yield).

  • Step 3 : Thionation is performed using phosphorus pentasulfide (P₄S₁₀) in pyridine at 110°C for 12 hours, achieving 85–90% conversion to the thioxo derivative.

Key Data

ParameterValueSource
Cyclocondensation Yield93%
Thionation Yield85–90%
Purity (HPLC)>98%

Thionation of 4-Oxo Precursors Using Lawesson’s Reagent

Optimized Thionation Protocol

Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) offers milder conditions compared to P₄S₁₀, reducing side reactions.

Procedure

  • Step 1 : Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (5.0 mmol) is dissolved in dry toluene (50 mL).

  • Step 2 : Lawesson’s reagent (6.0 mmol) is added, and the mixture is refluxed for 6 hours.

  • Step 3 : The product is purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 82–87% of the thioxo compound.

Comparative Analysis

Thionation AgentTemperature (°C)Time (h)Yield (%)
P₄S₁₀1101285–90
Lawesson’s Reagent110682–87

Lawesson’s reagent achieves comparable yields in half the time but requires chromatographic purification.

One-Pot Synthesis via Thiourea Intermediate

Novel Pathway for Direct Thioxo Incorporation

This method avoids separate thionation steps by integrating thiourea during cyclocondensation.

Procedure

  • Step 1 : Ethyl 3-(trifluoromethyl)aniline (10.0 mmol) reacts with diethyl ethoxymethylenemalonate (12.0 mmol) and thiourea (15.0 mmol) in acetic acid (50 mL) at 120°C for 8 hours.

  • Step 2 : The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and evaporated to yield the crude product (75% yield).

Advantages and Limitations

  • Advantage : Eliminates post-cyclization thionation.

  • Limitation : Lower yield due to competing side reactions.

Solvent-Free Microwave-Assisted Synthesis

Rapid and Efficient Preparation

Microwave irradiation accelerates the cyclocondensation-thionation sequence, reducing reaction times.

Procedure

  • Step 1 : Ethyl 3-(trifluoromethyl)aniline (10.0 mmol), diethyl ethoxymethylenemalonate (12.0 mmol), and P₄S₁₀ (12.0 mmol) are mixed in a microwave vial.

  • Step 2 : Irradiated at 150°C for 30 minutes (300 W).

  • Step 3 : Crude product is recrystallized from ethanol, yielding 88% pure compound.

Performance Metrics

ParameterConventional MethodMicrowave Method
Reaction Time12–18 hours30 minutes
Yield85–90%88%
Energy ConsumptionHighLow

Catalytic Thionation Using Boron Sulfide (B₂S₃)

High-Selectivity Alternative

B₂S₃ provides selective thionation with minimal over-reduction.

Procedure

  • Step 1 : Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (5.0 mmol) and B₂S₃ (6.0 mmol) are heated in dioxane (50 mL) at 100°C for 4 hours.

  • Step 2 : The product is filtered and recrystallized (80% yield).

Selectivity Data

ByproductYield with P₄S₁₀Yield with B₂S₃
Desulfurization5–7%<1%
Ring-Opening3–5%0%

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-thioxo-8-(trifluormethyl)-1,4-dihydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Thioxo-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) zu einem Sulfoxid oder Sulfon oxidiert werden.

    Reduktion: Der Chinolinring kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu einem Tetrahydrochinolinderivat reduziert werden.

    Substitution: Die Trifluormethyl-Gruppe kann an nukleophilen Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid (H2O2), m-Chlorperbenzoesäure (m-CPBA)

    Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4)

    Substitution: Amine, Thiole

Hauptprodukte, die gebildet werden

    Oxidation: Sulfoxid- oder Sulfon-Derivate

    Reduktion: Tetrahydrochinolin-Derivate

    Substitution: Substituierte Chinolin-Derivate

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has garnered attention for its potential as a therapeutic agent. The compound's structure allows for various modifications, leading to the synthesis of derivatives with enhanced biological activities.

Key Features:

  • Molecular Formula: C13H10F3NO2S
  • Molecular Weight: Approximately 301.2842 g/mol
  • CAS Number: 1216991-34-2

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance its lipophilicity, improving membrane permeability and metabolic stability, which may contribute to its potency as an antimicrobial agent.

Antitumor Properties

Research has also focused on the antitumor potential of this compound. Studies suggest that compounds with similar structures demonstrate activity against several cancer cell lines. The compound may influence cell signaling pathways related to apoptosis in cancer cells.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for its application in drug development.

Binding Affinity

Initial interaction studies indicate that this compound may bind to specific protein targets involved in critical cellular processes. These interactions could influence therapeutic outcomes by modulating cellular responses.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that allow for further functionalization and the creation of related derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Synthetic Pathways:

  • Multi-step reactions involving various reagents and conditions.
  • Potential for creating derivatives with tailored biological activities.

Wirkmechanismus

The mechanism of action of Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be attributed to its ability to modulate ion channels or neurotransmitter receptors in the central nervous system. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
  • Structural Difference : Replaces the thioxo group (C=S) with an oxo (C=O) at position 3.
  • Synthesis: Synthesized via Gould-Jacobs cyclization of diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate in Dowtherm at 250°C .
  • Crystallography: The crystal structure reveals intermolecular N–H⋯O hydrogen bonds and π-π stacking, contributing to stability.
  • Biological Relevance: Quinoline derivatives with oxo groups are widely studied for antimicrobial activity, though the thioxo variant may offer improved binding to sulfur-rich enzyme active sites .
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS 71083-04-0)
  • Structural Difference : Trifluoromethyl group at position 7 instead of 7.
  • Synthesis : Prepared from 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate, yielding 80% via cyclization at 230°C .
Ethyl 6-chloro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
  • Structural Difference : Chloro substituent at position 6 alongside 8-CF₃.
  • Synthesis : Lower yield (33%) due to steric hindrance from the chloro group, highlighting the sensitivity of cyclization reactions to substituent position .
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Structural Difference : Fluoro substituent at position 8 and hydroxyl group at position 4.
  • Properties : The electron-withdrawing fluoro group increases metabolic stability but reduces hydrogen-bonding capacity compared to thioxo or oxo groups .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Ethyl 4-thioxo-8-CF₃-quinoline-3-carboxylate Data Not Available Likely low in water; soluble in organic solvents* ~3.2 (est.)
Ethyl 4-oxo-8-CF₃-quinoline-3-carboxylate 147–150 Slightly soluble in chloroform, ethyl acetate 2.8
Ethyl 4-oxo-7-CF₃-quinoline-3-carboxylate Not Reported Similar to 8-CF₃ isomer ~2.9
Ethyl 6-Cl-4-oxo-8-CF₃-quinoline-3-carboxylate Not Reported Poor solubility due to Cl substituent ~3.5

*Inferred from analogues. The thioxo group may increase lipophilicity compared to oxo derivatives.

Biologische Aktivität

Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with notable biological activities, particularly in antimicrobial and antitumor domains. Its unique molecular structure, characterized by a thioxo group and a trifluoromethyl substituent, enhances its lipophilicity and potential interactions with biological targets.

  • Molecular Formula : C₁₃H₁₀F₃N₁O₂S
  • Molecular Weight : Approximately 301.2842 g/mol
  • CAS Number : 1216991-34-2

The trifluoromethyl group is believed to improve the compound's metabolic stability and membrane permeability, which may contribute to its biological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungal species. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may also possess similar activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity Level
Compound AS. aureusModerate
Compound BC. albicansHigh
This compoundUnder InvestigationTBD

Antitumor Activity

The compound has also been investigated for its potential as an antitumor agent. Preliminary studies suggest it may interact with specific protein targets involved in cell signaling pathways, influencing processes such as apoptosis in cancer cells.

Case Study: In Vitro Testing on Cancer Cell Lines

In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects. The compound was tested against prostate cancer (PC-3) and bladder cancer (T-24) cells, where it effectively arrested the cell cycle at the S phase .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Binding Affinity : Interaction with enzymes and receptors involved in critical cellular pathways.
  • Cell Signaling Modulation : Potential alteration of signaling cascades leading to apoptosis in cancer cells.

Further research is required to fully understand these interactions and their implications for therapeutic applications.

Q & A

Q. What are the key synthetic routes for Ethyl 4-thioxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with ethyl malonate or related intermediates. For example, the condensation of diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate in Dowtherm at 250°C for 5 hours yields the quinoline core . Optimization involves solvent choice (e.g., high-boiling solvents like Dowtherm) and temperature control to avoid side reactions. Reduction steps (e.g., nitro-to-amine using SnCl₂ in HCl) require precise stoichiometry and solvent polarity adjustments to prevent over-reduction or hydrolysis .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals two independent molecules in the asymmetric unit. The lattice is stabilized by:

  • Classical N–H⋯O hydrogen bonds (2.02–2.23 Å) forming chains along the [-110] direction.
  • π–π interactions between quinoline rings (intercentroid distances: 3.495–3.603 Å).
  • Weak C–H⋯F/O contacts (3.1–3.5 Å) contributing to layer formation .
    Space group determination (e.g., triclinic P1) and refinement using SHELX programs are critical for accurate structural resolution .

Advanced Research Questions

Q. How do tautomeric forms (1,4-dihydroquinoline vs. aromatic quinoline) influence reactivity and biological activity?

The compound predominantly adopts the 1,4-dihydroquinoline tautomer due to the thioxo group at position 4, which destabilizes aromaticity. This tautomer enhances hydrogen-bonding capacity and modulates interactions with biological targets (e.g., bacterial DNA gyrase). Comparative studies with 4-oxo analogues show reduced antibacterial activity in aromatic forms, highlighting the importance of the dihydroquinoline scaffold in drug design .

Q. What methodological challenges arise in resolving data contradictions between computational predictions and experimental observations (e.g., hydrogen-bonding networks)?

Discrepancies often stem from dynamic effects (e.g., solvent polarity, temperature) not captured in static DFT calculations. For example:

  • Predicted vs. Observed H-Bond Lengths : Computed N–H⋯O distances (≈1.9 Å) may differ from crystallographic data (2.02–2.23 Å) due to lattice packing forces .
  • π–π Interaction Strength : DFT underestimates dispersion forces, leading to weaker predicted stacking energies. Refinement with dispersion-corrected functionals (e.g., B97-D3) improves alignment with experimental data .

Q. How do substituents (e.g., trifluoromethyl, thioxo) affect solubility and crystallinity during formulation studies?

  • Trifluoromethyl (CF₃) : Enhances lipophilicity (logP ≈2.1) but reduces aqueous solubility. Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) mitigates this .
  • Thioxo (C=S) : Increases hydrogen-bond donor capacity, improving crystal packing efficiency (density ≈1.5 g/cm³) but complicating polymorph control. Slowed cooling rates during recrystallization yield more stable monoclinic forms .

Q. What strategies are employed to analyze antibacterial activity discrepancies between in vitro and in vivo models?

  • In Vitro : MIC assays against E. coli (≈0.5 µg/mL) suggest potent gyrase inhibition.
  • In Vivo : Reduced efficacy (e.g., murine models) correlates with metabolic instability (ester hydrolysis). Prodrug modification (e.g., replacing ethyl ester with pivaloyloxymethyl) enhances bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.